Ethyl 3-(bromomethyl)benzoate

概要

説明

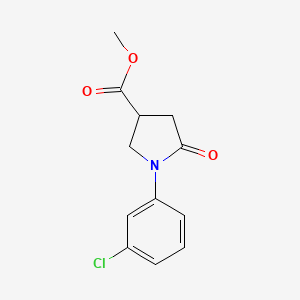

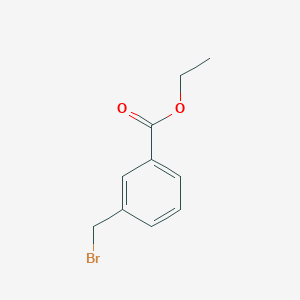

Ethyl 3-(bromomethyl)benzoate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Supramolecular Chemistry : The reaction of (3-bromomethyl)ethyl benzoate with calix(4)arene led to the synthesis of a new o-disubstituted calyx(4) arene derivative. This compound exhibited interesting structural properties, including CH-π interactions and a two-dimensional supramolecular arrangement, as confirmed by X-ray crystallographic analysis (Wu Yang-jie, 2003).

Chemical Synthesis : Ethyl 3-(bromomethyl)benzoate has been used in the synthesis of various chemical compounds. For example, it played a crucial role in the creation of heterocyclic ketene aminals, leading to the formation of e-lactam fused heterocyclic compounds (Zhanjie Xu, Yuanping Jie, Mei-Xiang Wang, Zhi-tang Huang, 2002).

Polymer Science : The compound has been involved in the synthesis of pendent carbonate ester groups on aliphatic polycarbonates. This process included a reaction of mono- -bromo ethyl carbonate with carboxylic acids, amines, and alcohols, leading to the development of novel aliphatic polycarbonate esters with potential applications in biodegradable polymers (Shimon Ben-Shaba, A. Domb, 2006).

Medicinal Chemistry : In the field of medicinal chemistry, this compound derivatives have been investigated for their potential as monoamine oxidase inhibitors and antiplatelet agents. One study synthesized a series of derivatives from Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a non-peptide protease-activated receptor 4 (PAR4) antagonist, showing promising results in inhibiting PAR4-mediated platelet aggregation (Hua-Sin Chen et al., 2008).

Fuel Cell Technology : In fuel cell technology, this compound derivatives have been used to crosslink polybenzimidazole membranes, enhancing their performance in high temperature proton exchange membrane fuel cells. These crosslinked membranes showed improved durability, conductivity, and mechanical strength, making them suitable for such applications (Jingshuai Yang et al., 2018).

Safety and Hazards

Ethyl 3-(bromomethyl)benzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

作用機序

Target of Action

Ethyl 3-(bromomethyl)benzoate is a brominated compound that primarily targets the benzylic position in organic molecules . The benzylic position is a carbon atom that is directly attached to an aromatic ring, such as benzene . This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

The compound interacts with its targets through several key reactions, including free radical bromination, nucleophilic substitution, and oxidation . In the case of free radical bromination, a bromine atom from the compound is substituted at the benzylic position . Nucleophilic substitution involves the replacement of a leaving group (in this case, bromine) by a nucleophile . Oxidation, on the other hand, involves the loss of electrons .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, it can be involved in multistep synthesis reactions, such as nitration, conversion from the nitro group to an amine, and bromination . These reactions can lead to the formation of new compounds with different properties .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. For instance, in multistep synthesis reactions, it can lead to the formation of new compounds with different properties . These new compounds can have various effects on cells, depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the compound’s reactivity . Additionally, factors such as temperature, pH, and solvent can affect the compound’s stability and the rate of its reactions . It’s also important to note that safety precautions should be taken when handling this compound, as it may cause skin and eye irritation .

生化学分析

Biochemical Properties

Ethyl 3-(bromomethyl)benzoate plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of benzoic acid derivatives. Additionally, this compound can undergo nucleophilic substitution reactions with proteins and other biomolecules, forming covalent bonds that can alter their structure and function . These interactions are crucial for studying enzyme mechanisms and protein modifications.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, resulting in altered phosphorylation states of downstream targets . This can impact cell proliferation, differentiation, and apoptosis. Additionally, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in cellular redox status .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. The bromomethyl group in the compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes . This can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit the activity of serine hydrolases by forming a covalent bond with the active site serine residue . Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of benzoic acid derivatives . Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage . These adverse effects are important to consider when determining the appropriate dosage for experimental studies and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as esterases and cytochrome P450s . The compound can be metabolized to benzoic acid derivatives, which can further undergo conjugation reactions to form glucuronides and sulfates . These metabolic transformations can affect the compound’s bioavailability and activity in biological systems. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties and interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . This localization can affect the compound’s activity and function in different tissues and organs.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals and post-translational modifications . This subcellular localization can affect the compound’s ability to interact with specific biomolecules and modulate cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

ethyl 3-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHLEVVOQATPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446139 | |

| Record name | Ethyl 3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62290-17-9 | |

| Record name | Ethyl 3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。